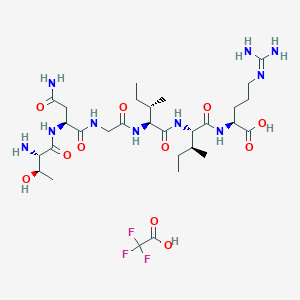
Ovalbumin (154-159) Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ovalbumin (154-159) Trifluoroacetate is a synthetic hexapeptide with the sequence H-Thr-Asn-Gly-Ile-Ile-Arg-OH. It is derived from ovalbumin, a protein found in egg whites. This compound is often used in biochemical and pharmaceutical research due to its ability to inhibit angiotensin-converting enzyme (ACE) activity .
作用机制
Target of Action
The primary target of Ovalbumin (154-159) Trifluoroacetate, also known as TNGIIR, is the Angiotensin I-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.
Mode of Action
TNGIIR interacts with ACE by inhibiting its activity . The hexapeptide TNGIIR has been found to exhibit higher inhibition of ACE compared to several other peptides tested . The concentration of the peptide necessary to inhibit 50% of the activity of ACE was found to be 70 μM .
Result of Action
The inhibition of ACE by TNGIIR leads to a decrease in the production of angiotensin II, a potent vasoconstrictor. This results in vasodilation, which can lower blood pressure. Therefore, TNGIIR could potentially be used in the research of hypertension .
生化分析
Biochemical Properties
TNGIIR interacts with ACE, an enzyme that plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure . The concentration of TNGIIR necessary to inhibit 50% of the activity of ACE was found to be 70 μM .
Cellular Effects
The interaction of TNGIIR with ACE can have significant effects on cellular processes. By inhibiting ACE, TNGIIR can potentially influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in a study exploring the effects of ovalbumin and lysozyme on DMPC/sphingomyelin/cholesterol membranes, it was found that ovalbumin could significantly modify the membrane’s thermal response .
Molecular Mechanism
The molecular mechanism of TNGIIR involves its interaction with ACE. As an ACE inhibitor, TNGIIR binds to ACE and prevents it from converting angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition can lead to decreased blood pressure, making TNGIIR a potential therapeutic agent for hypertension .
Temporal Effects in Laboratory Settings
The effects of TNGIIR can change over time in laboratory settings. For instance, the interaction of ovalbumin with lipid bilayers was found to significantly modify the membrane’s thermal response
准备方法
Ovalbumin (154-159) Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid, which cleaves the peptide from the resin and removes protecting groups .
化学反应分析
Ovalbumin (154-159) Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues. Common reagents used in these reactions include trifluoroacetic acid for cleavage and various oxidizing or reducing agents for modifying specific residues .
科学研究应用
Ovalbumin (154-159) Trifluoroacetate is widely used in scientific research, particularly in studies related to enzyme inhibition. It has been shown to inhibit ACE activity, making it a valuable tool in cardiovascular research. Additionally, it is used in studies investigating peptide interactions, protein folding, and structure-activity relationships .
相似化合物的比较
Ovalbumin (154-159) Trifluoroacetate is unique due to its specific sequence and its ability to inhibit ACE. Similar compounds include other ACE-inhibitory peptides derived from different proteins, such as casein-derived peptides and soy protein-derived peptides. this compound exhibits higher inhibition efficiency compared to many other peptides .
属性
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N10O9.C2HF3O2/c1-6-13(3)21(37-19(41)12-34-23(42)17(11-18(29)40)36-24(43)20(30)15(5)39)26(45)38-22(14(4)7-2)25(44)35-16(27(46)47)9-8-10-33-28(31)32;3-2(4,5)1(6)7/h13-17,20-22,39H,6-12,30H2,1-5H3,(H2,29,40)(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)(H,46,47)(H4,31,32,33);(H,6,7)/t13-,14-,15+,16-,17-,20-,21-,22-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWXVVSUBWJYMX-ZHOQCBSZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53F3N10O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
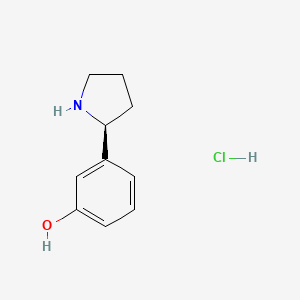

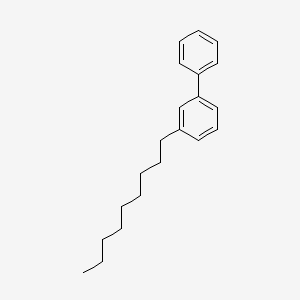
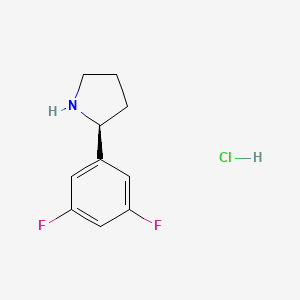
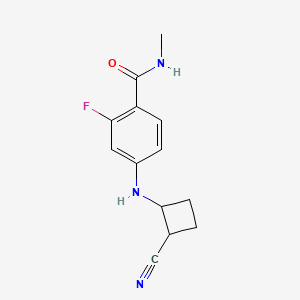
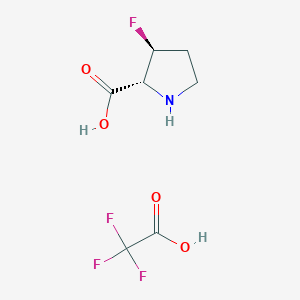
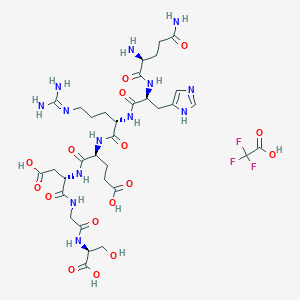
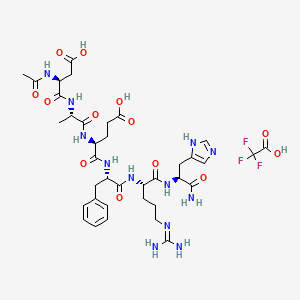
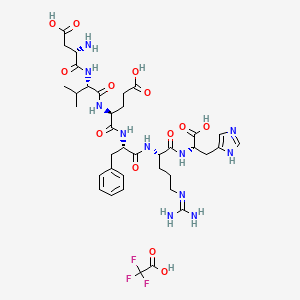
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295356.png)
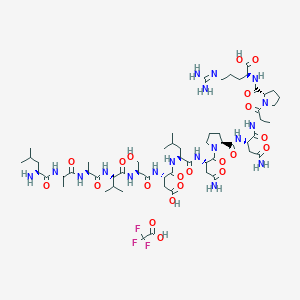
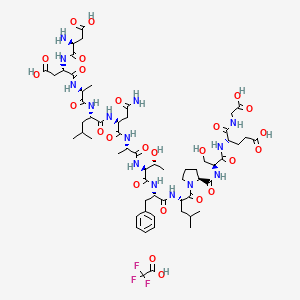
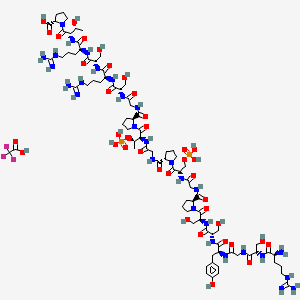
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295373.png)
